molecular formula C9H8N2O2 B3385869 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 672957-99-2

1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B3385869
CAS No.: 672957-99-2
M. Wt: 176.17 g/mol
InChI Key: KGMXGKIPZPNWST-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system, with a carboxylic acid group at the 7th position and a methyl group at the 1st position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl chloroformate under basic conditions to form the intermediate, which is then cyclized to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted benzimidazoles efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: N-oxides of benzimidazole.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted benzimidazoles depending on the electrophile used.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

    1H-benzo[d]imidazole-7-carboxylic acid: Lacks the methyl group at the 1st position.

    2-Methyl-1H-benzo[d]imidazole-7-carboxylic acid: Methyl group is at the 2nd position instead of the 1st.

    1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Carboxylic acid group is at the 5th position instead of the 7th.

Uniqueness: 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1st position and the carboxylic acid group at the 7th position provides distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMXGKIPZPNWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC(=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262373
Record name 1-Methyl-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672957-99-2
Record name 1-Methyl-1H-benzimidazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672957-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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